2-(3,4-dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
Description
This compound belongs to the triazolo-thiadiazole class, characterized by a fused 1,2,4-triazole and 1,3,4-thiadiazole core. Its synthesis involves sequential reactions starting from 2-(3,4-dimethoxyphenyl)acetic acid, which undergoes esterification, sulfonamide formation, and cyclization to yield the triazolo-thiadiazole scaffold .
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-20-10-4-3-9(7-11(10)21-2)8-12(19)15-13-16-17-14-18(13)5-6-22-14/h3-4,7H,5-6,8H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMKFTRCWUIFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C3N2CCS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazolothiazole core. The final step involves the acylation of the triazolothiazole with acetic anhydride to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiazole derivatives.
Substitution: Formation of substituted triazolothiazole derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The compound’s ability to donate and accept hydrogen bonds allows it to interact with various biological targets, enhancing its bioactivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The triazolo-thiadiazole core is structurally similar to triazolo-thiazoles (e.g., 1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanamine dihydrochloride, ) but differs in sulfur placement and ring saturation. This distinction impacts binding affinity; for instance, triazolo-thiadiazoles exhibit broader kinase inhibition (e.g., AKT1/AKT2 ), while triazolo-thiazoles are explored for antitubercular activity via DNA gyrase inhibition ().
Substituent Effects on Pharmacological Activity
Phenyl Ring Substituents :
- 3,4-Dimethoxyphenyl : Enhances lipid solubility and electron-donating capacity, favoring interactions with hydrophobic kinase pockets (e.g., AKT1/AKT2 inhibition in the target compound) .
- 3,4,5-Trimethoxyphenyl : Found in analogues (), this substitution increases steric bulk but reduces selectivity due to off-target effects .
- Halogenated Phenyl (e.g., 3-nitrophenyl, 2,4-dichlorophenyl) : Electron-withdrawing groups improve DNA gyrase inhibition (IC50 values ~30–42 nM, ) but reduce solubility compared to methoxy groups .
- Acetamide vs. Benzamide: The target compound’s acetamide group (N-{5H,6H-triazolo-thiazol-3-yl}) shows moderate hydrophilicity, balancing membrane permeability and target binding.
Key Research Findings
- Anticancer Activity : The 3,4-dimethoxyphenyl group in the target compound confers potent AKT inhibition, a mechanism less prominent in halogenated or trimethoxyphenyl analogues .
- Solubility vs. Activity Trade-offs : Methoxy groups improve solubility but may reduce binding affinity compared to halogenated derivatives, as seen in antitubercular agents () .
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a hybrid molecule that combines the structural features of triazoles and thiazoles. This combination is known to enhance biological activity due to the diverse pharmacological properties associated with these moieties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Profile
1. Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The presence of the thiazole ring further enhances the antimicrobial efficacy due to its ability to interact with bacterial enzymes.
2. Anticancer Properties
Studies have demonstrated that triazole derivatives exhibit notable anticancer activity. For example, a series of triazole-thiazole hybrids were evaluated for their cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These compounds often induce apoptosis and inhibit cell proliferation through various mechanisms including the modulation of cell cycle proteins and activation of caspases .
3. Anti-inflammatory Effects
The anti-inflammatory potential of triazole compounds has been documented in multiple studies. Compounds similar to the target molecule have shown to reduce inflammation markers in vitro and in vivo by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests a potential therapeutic application for inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole-thiazole hybrids. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity | Reference |
|---|---|---|
| Triazole Ring | Antimicrobial & Anticancer | |
| Thiazole Ring | Enhanced enzyme inhibition | |
| Dimethoxyphenyl Group | Increased lipophilicity & potency |
Case Studies
Case Study 1: Antibacterial Activity
A study conducted by Sumangala et al. evaluated a series of triazole derivatives against E. coli and Pseudomonas aeruginosa. The results indicated that compounds with a similar structure to 2-(3,4-dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide exhibited MIC values as low as 3.125 μg/mL against resistant strains .
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of triazolo-thiazole derivatives, one compound demonstrated an IC50 value of 15 μM against A549 cells. This was attributed to its ability to induce G0/G1 phase arrest and promote apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
